molecular formula C17H18N2O2 B6473090 4-({1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]azetidin-3-yl}oxy)pyridine CAS No. 2640822-82-6

4-({1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]azetidin-3-yl}oxy)pyridine

Cat. No.: B6473090
CAS No.: 2640822-82-6
M. Wt: 282.34 g/mol
InChI Key: ITUOMSNDGLBQPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]azetidin-3-yl}oxy)pyridine is a heterocyclic compound featuring a pyridine ring connected via an ether linkage to an azetidine moiety, which is further substituted with a 2,3-dihydrobenzofuran group.

The compound’s conformational flexibility arises from the azetidine ring and the ether linkage, which may lead to rotameric forms, as observed in related analogs during NMR analysis .

Properties

IUPAC Name

4-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)azetidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-2-17-14(5-8-20-17)9-13(1)10-19-11-16(12-19)21-15-3-6-18-7-4-15/h1-4,6-7,9,16H,5,8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITUOMSNDGLBQPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)CN3CC(C3)OC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-({1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]azetidin-3-yl}oxy)pyridine is a compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

PropertyValue
Molecular Formula C16H18N2O2
Molecular Weight 270.33 g/mol
IUPAC Name 4-{1-[2,3-dihydro-1-benzofuran-5-ylmethyl]azetidin-3-yloxy}pyridine
Appearance White to off-white powder

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : In vitro studies have shown that the compound demonstrates significant antimicrobial effects against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell wall synthesis.
  • Anticancer Activity : Preliminary studies indicate that the compound may inhibit tumor growth in specific cancer cell lines by inducing apoptosis and blocking cell cycle progression. For instance, it has been evaluated against HeLa cells, showing promising cytotoxic effects.
  • Neuroprotective Effects : The compound has been investigated for its potential neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to mitigate oxidative stress and enhance neuronal survival.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell proliferation.
  • Modulation of Signaling Pathways : It is suggested that this compound influences signaling pathways related to apoptosis and cell survival, such as the PI3K/Akt pathway.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

  • Study on Anticancer Properties :
    • A study published in Medicinal Chemistry Research reported that derivatives of this compound exhibited IC50 values significantly lower than conventional chemotherapeutics like sorafenib in HeLa cells, indicating superior potency against cancerous cells .
  • Neuroprotection Study :
    • Research conducted on neurodegenerative models showed that treatment with this compound led to a marked reduction in neuronal death and improved cognitive function in animal models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitutions

Compound 3c (tert-Butyl-N-[(1S)-1-[methyl(pyridine-4-ylmethyl)carbamoyl]-4-{1-[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]carbamimidamido}butyl]carbamate)
  • Structural Features : Shares the pyridine and dihydrobenzofuran moieties but includes a sulfonyl-carbamimidamido group and a pentamethyl-substituted dihydrobenzofuran.
  • Synthesis: Requires 4-[(methylamino)methyl]pyridine and triethylamine (TEA), yielding rotamers detectable via ¹H NMR at elevated temperatures (80°C) .
Benzodioxol-Pyrido-Pyrimidinone Derivatives (e.g., 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one)
  • Structural Features: Replaces dihydrobenzofuran with benzodioxol and incorporates a pyrido-pyrimidinone core.
  • Key Differences: The benzodioxol group offers distinct electronic properties (e.g., increased oxygen density), while the pyrimidinone ring introduces hydrogen-bonding capabilities absent in the parent compound .

Physicochemical Properties

Compound Key Features NMR Characteristics Solubility/Stability
4-({1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]azetidin-3-yl}oxy)pyridine Azetidine linker, dihydrobenzofuran substituent Likely exhibits rotamers (inferred from ) Limited data; inferred moderate polarity
Compound 3c Sulfonyl-carbamimidamido group, pentamethyl-dihydrobenzofuran Multiple ¹H NMR peaks at 80°C; resolved at 25°C Higher lipophilicity due to methyl groups
Benzodioxol derivatives Benzodioxol substituent, pyrido-pyrimidinone core Not reported Enhanced aqueous solubility (oxygen-rich)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.